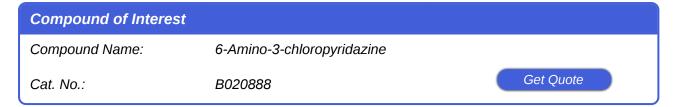


A Comparative Guide to the ¹H NMR Characterization of 6-Substituted-3-Aminopyridazines

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For Researchers, Scientists, and Drug Development Professionals

The 3-aminopyridazine scaffold is a crucial pharmacophore in medicinal chemistry, valued for its role in developing a range of therapeutic agents. Understanding the structural nuances of this heterocyclic system is paramount for rational drug design and development. ¹H Nuclear Magnetic Resonance (NMR) spectroscopy provides a powerful tool for elucidating the electronic environment of the pyridazine core, with the chemical shifts and coupling constants of the ring protons being particularly sensitive to the nature of substitution at the 6-position.

This guide offers a comparative analysis of the ¹H NMR characteristics of a series of 6-substituted-3-aminopyridazines. By presenting key experimental data and a detailed protocol, this document aims to serve as a practical resource for researchers engaged in the synthesis and characterization of novel pyridazine-based compounds.

Comparative ¹H NMR Data of 6-Substituted-3-Aminopyridazines

The electronic properties of the substituent at the 6-position significantly influence the chemical shifts of the pyridazine ring protons (H-4 and H-5). The following table summarizes the ¹H NMR data for a selection of 6-substituted-3-aminopyridazines, illustrating the impact of electrondonating and electron-withdrawing groups on the proton chemical shifts.



Substituent (R)	Solvent	Chemical Shift δ (ppm) H-4	Chemical Shift δ (ppm) H-5	Coupling Constant J (Hz) H4-H5	Chemical Shift δ (ppm) NH ₂
-Cl	DMSO-d ₆	6.83	7.36	9.3	6.63 (bs)
-OCH₃	CDCl₃	6.81 (m)	6.81 (m)	Not Resolved	4.62 (br s)
-СН₃	CDCl₃	~7.38	~7.40	~8.6	Not specified
-Propyl	CDCl₃	~6.90	~7.20	~9.0	Not specified

Note: The data presented is compiled from various sources. The chemical shifts for the -CH₃ and -Propyl derivatives are predicted or derived from similar structures and may vary depending on experimental conditions.

Analysis of Substituent Effects

The data reveals a clear trend in the chemical shifts of the H-4 and H-5 protons based on the electronic nature of the 6-substituent. The electron-withdrawing chloro group deshields both protons, shifting them downfield. Conversely, electron-donating groups would be expected to shield these protons, shifting them upfield. The coupling constant between H-4 and H-5 is consistently in the range of 8-9 Hz, which is characteristic of ortho-coupling in a six-membered aromatic ring.

Experimental Protocol for ¹H NMR Analysis

The following is a generalized protocol for the ¹H NMR characterization of 6-substituted-3-aminopyridazines.

- 1. Sample Preparation:
- Weigh 5-10 mg of the solid 6-substituted-3-aminopyridazine derivative.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.
- Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.



- Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
- Cap the NMR tube securely.
- 2. NMR Data Acquisition:
- The ¹H NMR spectra can be recorded on a 300 MHz or 400 MHz spectrometer.
- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer onto the deuterium signal of the solvent.
- · Shim the magnetic field to achieve optimal homogeneity.
- Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- Typical parameters include a spectral width of 10-12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- 3. Data Processing:
- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase the resulting spectrum to obtain pure absorption lineshapes.
- · Perform baseline correction.
- Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO at 2.50 ppm, CDCl₃ at 7.26 ppm).
- Integrate the signals to determine the relative number of protons.
- Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J) to elucidate the spin-spin coupling relationships between protons.

Visualization of the 3-Aminopyridazine Scaffold







The following diagram illustrates the general structure of a 6-substituted-3-aminopyridazine, with the key protons numbered for easy reference in the ¹H NMR data table and discussion.

Caption: General structure of a 6-substituted-3-aminopyridazine.

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